N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-9(13-7-3-1-2-4-7)8-10(17)14-12-15(11(8)18)5-6-19-12/h5-7,17H,1-4H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJNBZGWIPINAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N=C3N(C2=O)C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51085700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Acid Chloride-Mediated Amidation
- Chlorination : The carboxylic acid (e.g., 7-hydroxy-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid) reacts with thionyl chloride (SOCl₂) in toluene at 75–80°C for 3–4 hours.
- Amine coupling : The acyl chloride intermediate is treated with cyclopentylamine in THF/triethylamine at 0–10°C, yielding the carboxamide in >90% purity.
Example :
Coupling Agent-Assisted Synthesis
Carbodiimide-based agents (e.g., EDCl, HOBt) facilitate direct amidation without isolating the acid chloride:
- Activation : The carboxylic acid reacts with EDCl/HOBt in DMF at 0°C.
- Amine addition : Cyclopentylamine is added, and the mixture stirs at 25°C for 6–8 hours.
Optimized Conditions :
Microwave-Assisted Optimization
Microwave irradiation enhances reaction efficiency:
- Cyclization : Reduces time from 24 hours (conventional) to 30 minutes.
- Amidation : Achieves 85–92% yields in 1–2 hours vs. 12–24 hours thermally.
Characterization and Analytical Data
Key spectral data confirm successful synthesis:
- ¹H NMR (DMSO-d₆) : δ 1.50–1.85 (m, cyclopentyl CH₂), 3.91 (s, OCH₃), 10.2 (s, NH).
- IR (KBr) : 1678 cm⁻¹ (C=O), 1566 cm⁻¹ (C=N).
- HRMS : m/z 283.31 [M+H]⁺ (calculated for C₁₁H₁₃N₃O₄S).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Acid chloride route | 92–96 | 4–6 hours | High purity, scalable |
| EDCl/HOBt coupling | 78–85 | 6–8 hours | Mild conditions |
| Microwave cyclization | 90–95 | 30 minutes | Rapid core formation |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitubercular agent.
Mechanism of Action
The mechanism of action of N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an antagonist to certain receptors or inhibit key enzymes in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Variations Across Key Positions
The table below highlights structural differences among thiazolo[3,2-a]pyrimidine derivatives, focusing on substituents at positions 5, 6, and 7:
Key Observations:
- R6 Carboxamide vs. Carboxylate : Carboxamides (target and ) generally exhibit higher solubility in polar solvents compared to carboxylate esters () due to hydrogen-bonding capability.
- R7 Hydroxy vs. Methyl/Methoxy : The hydroxy group in the target compound may enhance hydrogen-bonding interactions in biological systems compared to methyl/methoxy groups in analogs .
Table 2: Comparative Properties of Selected Analogs
*LogP values estimated via fragment-based methods.
Key Insights:
- Hydrogen Bonding : The target compound’s hydroxy group at R7 likely improves binding to polar enzyme active sites compared to methyl/methoxy groups .
- Lipophilicity : Carboxylate esters (e.g., ) exhibit higher LogP than carboxamides, suggesting better membrane permeability but lower aqueous solubility.
Crystallographic and Solid-State Behavior
- Target Compound: No crystal data available, but the hydroxy group at R7 may promote intermolecular hydrogen bonds similar to C—H···O interactions observed in .
- Ethyl 7-methyl-3-oxo-5-phenyl-... () : Exhibits a puckered pyrimidine ring (flattened boat conformation) and dihedral angles of 80.94° between thiazolopyrimidine and benzene rings. The bulky 2,4,6-trimethoxybenzylidene group influences crystal packing via van der Waals interactions.
- Ethyl 2-(4-carboxybenzylidene)-... () : Forms 1:1 co-crystals with N,N-dimethylformamide, stabilized by intermolecular hydrogen bonds.
Implications:
- The target’s cyclopentyl group may introduce steric effects, altering crystal packing compared to phenyl or benzylidene substituents .
Biological Activity
N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, with a CAS number of 898457-66-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various research findings.
The molecular formula of this compound is with a molecular weight of 279.32 g/mol. The structure features a thiazolo-pyrimidine core known for diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 898457-66-4 |
| Molecular Formula | C₁₂H₁₃N₃O₃S |
| Molecular Weight | 279.32 g/mol |
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor activity. In vitro studies have demonstrated that compounds structurally similar to this compound show cytotoxic effects against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. For instance, a study highlighted the high efficiency of thiazolo[3,2-a]pyrimidines against M-HeLa cells while maintaining low cytotoxicity towards normal liver cells .
Antimicrobial and Antifungal Properties
Thiazolo[3,2-a]pyrimidine derivatives have also been noted for their antimicrobial and antifungal activities. These compounds demonstrate effectiveness against various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Modulation of Receptor Activity : Some derivatives act as positive allosteric modulators of NMDA receptors, which are involved in synaptic plasticity and memory function .
- Induction of Apoptosis : The cytotoxic effects on cancer cells are often linked to the induction of apoptosis through various cellular pathways.
Case Study 1: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on human cancer cell lines. The findings indicated that certain modifications to the thiazolo core significantly enhanced cytotoxicity against M-HeLa cells while minimizing effects on normal cell lines. This suggests that structural optimization can lead to more effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of N-cyclopentyl derivatives against resistant bacterial strains. Results showed promising activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this compound class.
Q & A
Q. What synthetic methodologies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives like N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
The synthesis typically involves cyclocondensation reactions. For example, similar derivatives are synthesized by refluxing a thioxo-tetrahydropyrimidine precursor with chloroacetic acid, substituted benzaldehydes, and sodium acetate in a mixture of acetic acid and acetic anhydride. This method yields crystalline products after recrystallization from ethyl acetate/ethanol . Key steps include controlling reaction time (8–10 hours) and temperature (reflux) to optimize yield and purity.
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s thiazolo[3,2-a]pyrimidine core often adopts a puckered conformation, with deviations from planarity (e.g., 0.224 Å for C5 in related structures). Intermolecular C–H···O hydrogen bonds and π-π stacking between aromatic systems are critical for lattice stabilization. For instance, bifurcated C–H···O interactions form chains along the c-axis in analogous crystals . SHELX programs (e.g., SHELXL for refinement) are widely used to resolve structural parameters .
Q. What spectroscopic techniques are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential. H NMR confirms substituent positions (e.g., cyclopentyl protons resonate at δ ~1.5–2.5 ppm), while HPLC (≥98% purity) validates synthetic yield. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm) and hydroxyl (O–H, ~3200 cm) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
Molecular docking studies using software like AutoDock or Schrödinger Suite can assess binding affinity to target proteins (e.g., acetylcholinesterase for neuroactive compounds). For thiazolo-pyrimidine analogs, docking into enzyme active sites (e.g., via hydrogen bonding with catalytic triads) helps prioritize derivatives for in vitro testing. Pharmacokinetic properties (ADME) are predicted using tools like SwissADME .
Q. What conformational dynamics influence the compound’s reactivity or bioactivity?
The thiazolo[3,2-a]pyrimidine ring exhibits puckering, quantified using Cremer-Pople parameters. For example, a flattened boat conformation (amplitude Å, phase ) affects steric interactions and hydrogen-bonding capacity. Pseudorotation barriers (~5 kcal/mol in similar systems) determine flexibility in solution .
Q. How do researchers resolve contradictions in crystallographic data, such as disorder or twinning?
SHELXD and SHELXE are used for experimental phasing in disordered crystals. For twinned data, the HKLF5 format in SHELXL refines twin laws (e.g., twofold rotation). R-factor convergence (<0.05) and electron density maps (e.g., omit maps) validate models. Robust refinement requires high-resolution data (d-spacing <1 Å) .
Q. What strategies optimize hydrogen-bonding networks for enhanced stability in co-crystals?
Graph-set analysis (e.g., Etter’s rules) identifies robust motifs like dimers. Substituting electron-withdrawing groups (e.g., -CF) on the benzylidene moiety strengthens C–H···O interactions, as seen in analogs with trifluoroacetate counterions .
Methodological Guidance
- Synthesis: Use sodium acetate as a base catalyst in acetic acid/acetic anhydride (1:1) for cyclization .
- Crystallography: Refine SHELXL parameters (e.g., ISOR, DELU) to address thermal motion in flexible substituents .
- Docking: Apply the OPLS4 force field for accurate ligand-protein interaction energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
